(E)-3-(dimethylamino)-1-[3-(4-methylphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one
Description
This compound features a conjugated enone (α,β-unsaturated ketone) backbone with a dimethylamino group at the β-position and a 3-(4-methylphenyl)-2,1-benzisoxazol-5-yl moiety at the ketone terminus. The (E)-configuration of the propenone double bond likely influences molecular planarity and intermolecular interactions.
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-[3-(4-methylphenyl)-2,1-benzoxazol-5-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-13-4-6-14(7-5-13)19-16-12-15(8-9-17(16)20-23-19)18(22)10-11-21(2)3/h4-12H,1-3H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFHLENTAQLOLA-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C(=O)C=CN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C(=O)/C=C/N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601324732 | |
| Record name | (E)-3-(dimethylamino)-1-[3-(4-methylphenyl)-2,1-benzoxazol-5-yl]prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601324732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665713 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
691870-00-5 | |
| Record name | (E)-3-(dimethylamino)-1-[3-(4-methylphenyl)-2,1-benzoxazol-5-yl]prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601324732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (E)-3-(dimethylamino)-1-[3-(4-methylphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one , also known as a derivative of benzisoxazole, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H18N2O2
- Molar Mass : 306.36 g/mol
- Density : 1.164 g/cm³ (predicted)
- Melting Point : 89-91 °C
- Boiling Point : 482.2 °C (predicted)
These properties indicate that the compound is a stable organic molecule with potential for various applications in medicinal chemistry.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Antidepressant Activity : Studies have shown that compounds similar to benzisoxazole derivatives can exhibit antidepressant-like effects in animal models. The mechanism is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .
- Antipsychotic Properties : There is evidence suggesting that the compound may have antipsychotic effects, similar to other heterocyclic compounds used in psychiatric treatments. This activity is likely mediated through dopaminergic receptor antagonism .
- Antioxidant Activity : Some studies report that benzisoxazole derivatives possess antioxidant properties, which could be beneficial in preventing oxidative stress-related damage in cells .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound likely interacts with various neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors, influencing mood and behavior.
- Oxidative Stress Modulation : Its antioxidant properties may help mitigate cellular damage by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.
Case Study 1: Antidepressant Effects
A study conducted on animal models demonstrated that administration of a related benzisoxazole derivative resulted in significant reductions in depressive-like behaviors as measured by the forced swim test and tail suspension test. The results suggested that the compound increased levels of serotonin and norepinephrine in the brain .
Case Study 2: Antipsychotic Activity
In another investigation, a series of benzisoxazole derivatives were evaluated for their antipsychotic potential using a rat model of schizophrenia. The results indicated that certain derivatives significantly reduced hyperlocomotion induced by amphetamine, suggesting potential antipsychotic effects through dopaminergic modulation .
Summary Table of Biological Activities
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to (E)-3-(dimethylamino)-1-[3-(4-methylphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Properties
This compound has also shown promise in antimicrobial applications. A study synthesized new derivatives based on the core structure, which displayed potent antitubercular and antimicrobial activities. The effectiveness of these derivatives suggests potential applications in treating infections caused by resistant strains of bacteria .
Neuropharmacological Effects
The dimethylamino group in the compound is known to enhance its lipophilicity, allowing it to cross the blood-brain barrier. This property makes it a candidate for neuropharmacological studies, particularly in exploring its effects on neurotransmitter systems and potential use in treating neurological disorders .
Antioxidant Activity
Research has indicated that compounds with similar structures possess antioxidant properties, which can mitigate oxidative stress in biological systems. This activity is crucial for developing therapeutic agents aimed at preventing oxidative damage associated with various diseases, including neurodegenerative disorders .
Case Study 1: Synthesis and Evaluation of Anticancer Properties
A study synthesized several derivatives of this compound and evaluated their anticancer activities against human cancer cell lines. The results demonstrated that specific modifications to the benzisoxazole ring enhanced cytotoxicity, indicating a structure-activity relationship that could guide future drug design efforts .
Case Study 2: Antimicrobial Screening
In another study, researchers tested the antimicrobial efficacy of synthesized derivatives against standard bacterial strains. The results showed that certain compounds exhibited significant inhibitory effects on bacterial growth, suggesting their potential as new antimicrobial agents .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table highlights key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
Substituent Effects on Lipophilicity :
- The target compound’s 4-methylphenyl group increases logP compared to the furan analog , which lacks an aromatic methyl substituent.
- The dichlorophenyl group in the benzofuran derivative further elevates lipophilicity and may enhance membrane permeability.
In contrast, the thiazole-containing analog incorporates an electron-withdrawing sulfur atom, which could alter reactivity. The methoxy group in the 4-methoxyphenyl analog introduces moderate electron-donating effects, balancing solubility and aromatic interactions.
The azo group in adds rigidity, which might restrict rotational freedom and enhance specificity in molecular recognition.
Hypothetical Bioactivity Comparisons
While direct bioactivity data for the target compound is absent, insights can be inferred from analogs:
- Insecticidal Activity : Compounds with dichlorophenyl groups (e.g., ) show enhanced toxicity against insects due to increased electrophilicity, a trait that may extend to the target compound .
- Antimicrobial Potential: Thiazole derivatives (e.g., ) exhibit antimicrobial properties, suggesting that the benzisoxazole analog could similarly interact with microbial enzymes or membranes .
Q & A
Q. What are the optimal synthetic routes for (E)-3-(dimethylamino)-1-[3-(4-methylphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one?
- Methodological Answer : The compound can be synthesized via a Claisen-Schmidt condensation between a substituted benzisoxazole carbonyl derivative and a dimethylamino-propenone precursor. Key steps include:
- Reacting 3-(4-methylphenyl)-2,1-benzisoxazole-5-carbaldehyde with 3-(dimethylamino)propan-1-one in ethanol under reflux.
- Using catalytic acetic acid to promote enolization and aldol condensation .
- Purification via column chromatography (silica gel, ethyl acetate/hexane) to isolate the E-isomer, confirmed by NMR coupling constants (J = 12–16 Hz for trans-configuration) .
Q. Which analytical techniques are suitable for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Resolve stereochemistry and confirm the E-configuration via single-crystal diffraction (e.g., C–C bond lengths ~1.33 Å for enone systems) .
- HPLC-UV/FTIR : Monitor purity (>95%) using a C18 column (acetonitrile/water gradient) and validate carbonyl stretches (1650–1700 cm⁻¹) .
- NMR spectroscopy : Assign peaks using ¹H-¹³C HSQC and NOESY to distinguish between E and Z isomers .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Conduct stress testing in buffered solutions (pH 1–13) at 40–60°C for 48 hours.
- Monitor degradation via HPLC: Look for new peaks indicating hydrolysis of the enone or benzisoxazole moieties .
- Use LC-MS to identify degradation products (e.g., cleavage of the dimethylamino group or benzisoxazole ring opening) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?
- Methodological Answer :
- Cross-validate using dynamic NMR to detect slow conformational exchanges (e.g., restricted rotation in the enone system).
- Perform DFT calculations (B3LYP/6-311+G(d,p)) to compare theoretical and experimental NMR chemical shifts .
- Re-examine crystallization conditions to rule out polymorphism or solvent inclusion artifacts .
Q. What computational approaches predict the compound’s reactivity in biological systems?
- Methodological Answer :
- Use molecular docking (AutoDock Vina) to model interactions with target proteins (e.g., kinases or GPCRs).
- Perform MD simulations (AMBER/CHARMM) to assess binding stability over 100 ns trajectories .
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-deficient regions prone to nucleophilic attack .
Q. What is the role of E/Z isomerism in modulating biological activity?
- Methodological Answer :
- Synthesize both isomers via photochemical irradiation (λ = 365 nm) and separate using chiral HPLC.
- Compare IC₅₀ values in enzyme assays (e.g., COX-2 inhibition) to quantify isomer-specific activity .
- Analyze crystal structures to correlate steric hindrance (e.g., 4-methylphenyl vs. dimethylamino groups) with isomer stability .
Q. How can researchers design derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- Perform SAR studies by modifying substituents on the benzisoxazole (e.g., halogenation) or propenone chain (e.g., replacing dimethylamino with morpholino).
- Evaluate logP (shake-flask method) and metabolic stability in liver microsomes .
- Use QSAR models (VolSurf+) to optimize bioavailability and blood-brain barrier penetration .
Data Contradiction Analysis
Q. How to address discrepancies between in vitro activity and in vivo efficacy?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
